molecular formula C13H12FN3OS B2534366 N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide CAS No. 2411318-64-2

N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide

Cat. No.: B2534366
CAS No.: 2411318-64-2
M. Wt: 277.32
InChI Key: ALFUEKXTUSJAIN-UHFFFAOYSA-N
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Description

N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a thiadiazole ring, which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The synthesis begins with the formation of the thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions, followed by cyclization.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the thiadiazole intermediate.

    Formation of Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring or the fluorophenyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with the normal functions of cells, such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    N-[1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.

    N-[1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-3-11(18)15-8(2)12-16-17-13(19-12)9-6-4-5-7-10(9)14/h3-8H,1H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFUEKXTUSJAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=CC=C2F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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